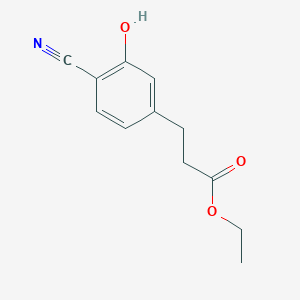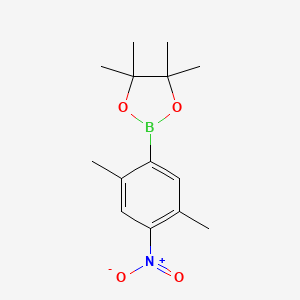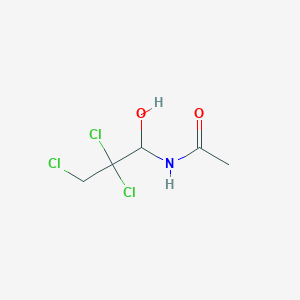
Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate is an organic compound with a complex structure that includes a cyano group, a hydroxyphenyl group, and a propionate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate can be synthesized through a series of chemical reactions. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with ethyl cyanoacetate in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions in ethanol, yielding the desired product after a few hours.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 3-(4-cyano-3-hydroxyphenyl)propionate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-cyano-3-oxophenyl)propionate.
Reduction: Formation of ethyl 3-(4-amino-3-hydroxyphenyl)propionate.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which ethyl 3-(4-cyano-3-hydroxyphenyl)propionate exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the cyano group can participate in nucleophilic or electrophilic reactions. These interactions can modulate biological pathways and influence cellular functions.
Comparación Con Compuestos Similares
Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-(4-hydroxyphenyl)propionate: Lacks the cyano group, which may result in different reactivity and biological activity.
Methyl 3-(4-hydroxyphenyl)propionate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its physical and chemical properties.
The presence of the cyano group in ethyl 3-(4-cyano-3-hydroxyphenyl)propionate makes it unique and potentially more versatile in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)6-4-9-3-5-10(8-13)11(14)7-9/h3,5,7,14H,2,4,6H2,1H3 |
Clave InChI |
GCILJQRRDBBUBX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=CC(=C(C=C1)C#N)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B8696775.png)


